molecular formula C18H18N4 B13580337 N-Cyclopentyl-2-(pyridin-3-YL)quinazolin-4-amine

N-Cyclopentyl-2-(pyridin-3-YL)quinazolin-4-amine

Cat. No.: B13580337
M. Wt: 290.4 g/mol
InChI Key: WRPPYAYLCGHEDY-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-(pyridin-3-YL)quinazolin-4-amine: is a heterocyclic compound that features a quinazoline core structure Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2-(pyridin-3-YL)quinazolin-4-amine typically involves multiple steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.

    Substitution Reactions: The introduction of the pyridin-3-yl group is achieved through nucleophilic substitution reactions. This often involves the use of pyridine derivatives and appropriate leaving groups.

    Cyclopentyl Group Addition: The cyclopentyl group is introduced via alkylation reactions, using cyclopentyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the quinazoline ring.

    Reduction: Reduction reactions can modify the quinazoline core, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated pyridine derivatives and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, N-Cyclopentyl-2-(pyridin-3-YL)quinazolin-4-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its anticancer properties. Quinazoline derivatives are known to inhibit tyrosine kinases, which are crucial in cancer cell proliferation.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-(pyridin-3-YL)quinazolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of tyrosine kinases by binding to their active sites, preventing the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopentyl-2-(pyridin-3-YL)quinazolin-4-amine stands out due to its specific structural features, such as the cyclopentyl group, which may enhance its binding affinity and selectivity towards certain biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

N-cyclopentyl-2-pyridin-3-ylquinazolin-4-amine

InChI

InChI=1S/C18H18N4/c1-2-8-14(7-1)20-18-15-9-3-4-10-16(15)21-17(22-18)13-6-5-11-19-12-13/h3-6,9-12,14H,1-2,7-8H2,(H,20,21,22)

InChI Key

WRPPYAYLCGHEDY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

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